The compound is classified under the category of tetrahydropyrimidines, which are nitrogen-containing heterocycles. It is structurally related to piperidine derivatives, featuring a benzyl group attached to a piperidine ring. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity. Various studies have indicated its potential as an antibacterial and antidiabetic agent, showcasing its relevance in pharmaceutical research .
The synthesis of 1-(1-Benzylpiperidin-4-YL)tetrahydropyrimidin-2(1H)-one typically involves multi-step reactions that integrate piperidine and tetrahydropyrimidine moieties. One notable synthetic route includes the following steps:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis .
The molecular formula of 1-(1-Benzylpiperidin-4-YL)tetrahydropyrimidin-2(1H)-one is C16H23N3O, indicating it contains 16 carbon atoms, 23 hydrogen atoms, three nitrogen atoms, and one oxygen atom.
The chemical reactivity of 1-(1-Benzylpiperidin-4-YL)tetrahydropyrimidin-2(1H)-one can be attributed to its functional groups:
These reactions are significant for modifying the compound to enhance its pharmacological properties .
The mechanism of action for 1-(1-Benzylpiperidin-4-YL)tetrahydropyrimidin-2(1H)-one primarily involves modulation of neurotransmitter systems:
These properties are crucial for determining suitable formulations for therapeutic applications .
The potential applications of 1-(1-Benzylpiperidin-4-YL)tetrahydropyrimidin-2(1H)-one span several domains:
The hybrid architecture of 1-(1-benzylpiperidin-4-yl)tetrahydropyrimidin-2(1H)-one is deconstructed through retrosynthetic analysis into three key synthons: (1) a benzyl-protected 4-aminopiperidine unit, (2) a functionalized tetrahydropyrimidinone precursor, and (3) a carbonyl-containing linker. Critical disconnections occur at the C–N bond between the piperidine nitrogen and the tetrahydropyrimidinone ring, revealing 1-benzyl-4-aminopiperidine and 2-chloro- or 2-oxo-tetrahydropyrimidine as advanced intermediates. This approach leverages the nucleophilicity of the piperidine nitrogen for N-alkylation, supported by molecular modeling indicating minimal steric hindrance at this position. Alternative pathways involve amidinylation of piperidine-bearing β-amino carbonyl precursors, where the electrophilic carbon of an amidinating reagent (e.g., carbodiimide or cyanamide) attacks the amine nucleophile. The benzyl group is traced to reductive amination precursors (benzaldehyde/piperidone) or direct alkylation (benzyl halide), providing strategic flexibility for late-stage modifications.
Table 1: Retrosynthetic Pathways for Target Hybrid Structure
Disconnection Site | Synthons Generated | Bond Formation Strategy |
---|---|---|
Piperidine N–C(tetrahydropyrimidine) | 1-Benzylpiperidin-4-amine + 2-Halo-tetrahydropyrimidinone | N-Alkylation |
Tetrahydropyrimidine C2=O/NH | β-(1-Benzylpiperidin-4-yl)amino carbonyl compound + Carbodiimide | Condensation |
Piperidine N–CH₂(aryl) | 4-Aminopiperidine + Benzyl halide | Reductive Amination/Alkylation |
The synthesis employs a sequence of condensation, alkylation, and hydrolysis steps, optimized for yield and purity. A representative route begins with the preparation of 1-benzyl-4-aminopiperidine via reductive amination of 1-benzylpiperidin-4-one using sodium borohydride in methanol (75–82% yield). This amine is condensed with ethyl acrylate under Michael addition conditions to form ethyl 3-((1-benzylpiperidin-4-yl)amino)propanoate. Subsequent cyclization with urea or guanidine hydrochloride at 160–180°C generates the tetrahydropyrimidin-2(1H)-one core (60–68% yield). Critical optimization involves solvent selection (n-butanol > DMF > toluene) and catalyst screening (NaOEt > NaH), where sodium ethoxide in refluxing n-butanol significantly suppresses diacylation byproducts.
Alternative pathways feature stepwise alkylation-cyclization: N-alkylation of 1-benzylpiperidin-4-amine with 2-chloro-1,3-diaminopropane forms a diamine intermediate, followed by carbonylative cyclization using triphosgene. Hydrolysis of residual chloro groups necessitates controlled pH (pH 6–7 buffer) to prevent N-debenzylation. Yields increase from 48% to 72% when replacing conventional heating with microwave assistance (100°C, 30 min), reducing epimerization. Purification via silica chromatography (EtOAc:MeOH:NH₄OH = 8:1.5:0.5) isolates the target compound in >95% purity.
Table 2: Optimization of Cyclization Conditions
Cyclization Agent | Catalyst | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Urea | – | n-Butanol | 180 | 60 |
Guanidine·HCl | NaOEt | n-Butanol | 80 | 68 |
Triphosgene | Et₃N | DCM | 25 | 55 |
1,3-Diaminopropane | NaH | THF | 65 | 48 |
Guanidine·HCl | NaOEt | MW, n-Butanol | 100 | 72 |
The N-benzyl group serves as a handle for regioselective modifications to enhance target engagement. Electrophilic aromatic substitution (e.g., bromination at para-position using Br₂/CHCl₃) installs halogens for cross-coupling (Suzuki, Sonogashira), enabling aryl, alkyne, or heteroaryl derivatization. Alternatively, ortho-directed lithiation (n-BuLi, −78°C) followed by quenching with electrophiles (D₂O, CO₂, aldehydes) introduces functional groups like carboxylic acids or alcohols. Hydrogenation (H₂/Pd-C) cleaves the benzyl group to generate secondary amine intermediates for re-alkylation with substituted benzyl halides (e.g., 4-fluorobenzyl bromide, 3-nitrobenzyl chloride). Bioisosteric replacements include heterocyclic methyl groups (2-thiophenemethyl, 3-pyridylmethyl) or alkyl chains bearing polar termini (2-aminoethyl, 2-hydroxyethyl), improving water solubility. X-ray crystallography of analogs confirms that para-substituted electron-withdrawing groups (e.g., –CF₃, –CN) enforce a perpendicular orientation between the phenyl and piperidine rings, optimizing binding to enzymes like acetylcholinesterase [1] [8]. Elongated spacers (e.g., –CH₂CH₂–) between piperidine nitrogen and aryl groups enhance flexibility for receptor accommodation, as validated in muscarinic M4 antagonists [7].
Sustainable synthesis employs solvent-free conditions, catalysis, and alternative energy inputs. The Biginelli-like cyclization of 1-benzyl-4-aminopiperidine, aldehydes, and β-ketoesters using ceric ammonium nitrate (CAN, 5 mol%) under ball milling affords tetrahydropyrimidinones in 85% yield within 15 min, eliminating solvent waste. Microwave-assisted condensation (150 W, 120°C) in ethanol/water (4:1) reduces reaction times from 12 h to 20 min while improving yields by 15–20%. Biocatalytic routes employ lipases (Candida antarctica) to catalyze the ring closure of diethyl 3-((1-benzylpiperidin-4-yl)amino)pentanedioate in phosphate buffer (pH 7.0), achieving 65% yield at 40°C. Atom economy is enhanced via in situ imine formation from 1-benzylpiperidin-4-amine and formaldehyde, followed by addition of methyl cyanoacetate and cyclization – a one-pot process generating only H₂O and NH₃ as byproducts. Solvent selection guides prioritize ethanol, PEG-400, and supercritical CO₂, reducing E-factors to 8.5 compared to 32.5 for traditional routes.
Table 3: Green Metrics Comparison for Key Steps
Method | Catalyst/Energy Source | Solvent | Time | Yield (%) | E-Factor |
---|---|---|---|---|---|
Conventional Heating | NaOEt | n-Butanol | 12 h | 68 | 32.5 |
Microwave | NaOEt | EtOH/H₂O | 20 min | 83 | 15.2 |
Ball Milling | CAN | Solvent-free | 15 min | 85 | 4.8 |
Biocatalytic | Lipase B | Phosphate Buffer | 24 h | 65 | 9.1 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4